molecular formula C6H13O5P B098589 Methyl 3-(dimethoxyphosphinoyl)propionate CAS No. 18733-15-8

Methyl 3-(dimethoxyphosphinoyl)propionate

Cat. No. B098589
CAS RN: 18733-15-8
M. Wt: 196.14 g/mol
InChI Key: DUCGXDQPWFCMNZ-UHFFFAOYSA-N
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Description

Methyl 3-(dimethoxyphosphinoyl)propionate is not directly mentioned in the provided papers. However, the papers discuss various methyl propionate derivatives, which are compounds with similar structural motifs and functionalities. These derivatives are of significant interest due to their applications in the synthesis of pharmaceuticals, functionalized polymers, adhesives, and as antioxidants .

Synthesis Analysis

The synthesis of methyl propionate derivatives involves various chemical reactions, often with the aim of introducing functional groups that confer desired properties to the molecules. For instance, the synthesis of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate, an antioxidant, was improved by using KOH as a catalyst, which resulted in a higher yield of 95% compared to traditional methods . Another derivative, methyl 2-hydroxyimino-3-phenyl-propionate, was synthesized by nitrosation oximation of substituted malonic esters . Additionally, a green approach was used for the synthesis of 3,3-dimethoxy methyl propionate, involving palladium-catalyzed oxidation of methylacrylate .

Molecular Structure Analysis

The molecular structure of these compounds is characterized using various analytical techniques. For example, the crystal structure of methyl 2-hydroxyimino-3-phenyl-propionate was determined using X-ray crystallography, revealing its crystallization in the monoclinic class with specific cell parameters . Such detailed structural analysis is crucial for understanding the properties and reactivity of these compounds.

Chemical Reactions Analysis

The chemical reactivity of methyl propionate derivatives is influenced by the functional groups present in the molecule. The papers describe the use of these derivatives as precursors for further chemical transformations. For instance, methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate serves as a raw material for the synthesis of novel antioxidants . The presence of functional groups like hydroxyl, ester, and protected aldehyde groups in these derivatives makes them versatile intermediates in organic synthesis .

Physical and Chemical Properties Analysis

The physical properties such as melting points and yields are reported for some of the synthesized compounds. The melting point of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate is reported to be between 63-65 °C, with a high average yield, indicating a successful synthesis process . The chemical properties, such as the presence of intermolecular hydrogen bonds and the ability to form hydrogen-bonded dimers, are also discussed, which can affect the compound's stability and solubility .

Scientific Research Applications

Organic Acidopathies

Research by Fraser and Venditti (2016) discusses the clinical management of methylmalonic acidemia (MMA) and propionic acidemia, highlighting dietary management with medical foods as a mainstay of therapy. Despite optimal management, patients can suffer from various complications, suggesting the need for continued research into improved management strategies (Fraser & Venditti, 2016).

Enzymology and Detoxification

Aposhian et al. (2004) explore the enzymology involved in the biotransformation of inorganic arsenic to less toxic species, offering insights into potential detoxification mechanisms involving hydrogen peroxide (Aposhian et al., 2004).

Flavor Compounds in Foods

Smit, Engels, and Smit (2009) review the production and breakdown pathways of branched aldehydes, which are key flavor compounds in many food products. Their research emphasizes the importance of understanding these pathways for controlling the formation of desired aldehyde levels in foods (Smit, Engels, & Smit, 2009).

Microbial Degradation of Herbicides

Zhou et al. (2018) discuss the microbial degradation of aryloxyphenoxy-propionate herbicides, emphasizing the role of microbial catabolism in mitigating environmental toxicity. The review highlights microbial resources and metabolic pathways involved in herbicide degradation (Zhou et al., 2018).

Biochemistry and Toxicology of Methylglyoxal

Kalapos (1999) provides a comprehensive overview of methylglyoxal research, discussing its metabolism, toxicity, and implications for diseases such as diabetes and cancer. This review emphasizes the need for further research into the role of methylglyoxal in human health (Kalapos, 1999).

Health-Promoting Microbial Metabolites

Hosseini et al. (2011) explore the health effects of propionate, a major microbial fermentation metabolite in the human gut. Their review discusses dietary strategies to increase microbial propionate production and its potential health benefits (Hosseini, Grootaert, Verstraete, & van de Wiele, 2011).

Biopolymer Modification

Petzold-Welcke et al. (2014) describe the chemical modification of xylan to produce biopolymer ethers and esters with specific properties. Their work highlights the application potential of modified xylan in various fields, including drug delivery and paper strength additives (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Future Directions

While specific future directions for “Methyl 3-(dimethoxyphosphinoyl)propionate” are not mentioned in the search results, it’s worth noting that research in the field of phosphonates and their derivatives is ongoing, with potential applications in various areas such as medicine, agriculture, and materials science .

properties

IUPAC Name

methyl 3-dimethoxyphosphorylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O5P/c1-9-6(7)4-5-12(8,10-2)11-3/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUCGXDQPWFCMNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCP(=O)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90172043
Record name Methyl 3-(dimethoxyphosphinoyl)propionate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(dimethoxyphosphinoyl)propionate

CAS RN

18733-15-8
Record name Methyl 3-(dimethoxyphosphinyl)propanoate
Source CAS Common Chemistry
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Record name Methyl 3-(dimethoxyphosphinoyl)propionate
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Record name Methyl 3-(dimethoxyphosphinoyl)propionate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-(dimethoxyphosphinoyl)propionate
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Record name METHYL 3-(DIMETHOXYPHOSPHINOYL)PROPIONATE
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Synthesis routes and methods I

Procedure details

86 g of methylacrylate and 100 g of isobutanol are mixed under nitrogen at room temperature and heated to 80° C. 124 g of trimethylphosphite are added dropwise to the reaction solution in the course of 1 hour. The reaction mixture is stirred for 5 hours at reflux temperature and the solvent (remainder of isobutanol and isobutyl methyl ether) is removed by vacuum distillation. The crude product is obtained in a yield of 173 g with a 94.1% purity, which corresponds to a theoretical yield of 83.0%. The boiling point is 104°-106° C. at 0.93 mbar.
Quantity
86 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
solvent
Reaction Step One
Quantity
124 g
Type
reactant
Reaction Step Two
Yield
83%

Synthesis routes and methods II

Procedure details

This procedure was reported by; Kreutzkamp, N.; Mengel, W. Chem. Ber., 1967, 100, 709-714. ##STR8## A mixture of methyl acrylate (30 mL, 28.7 g, 0.33 mol) and dimethylphosphite (36.7 g, 0.33 mol) was cooled to 0° C. and treated with a solution of sodium methoxide (1M) in methanol (5 mL). After a few min a vigorous exothermic reaction took place. When the reaction subsided, an additional portion of sodium methoxide was added. This procedure was repeated for a total of four times. The reaction was then allowed to stir at room temperature for 16 h and then the methanol removed by distillation. The residue was then vacuum distilled, bp 95° C. @ 0.15 mm, to provide 45.6 g, 70% of pure product. 1H NMR (CDCI3 /TMS/300 MHz) δ 3.71(d, J=11.1 Hz, 6H), 3.67(s, 3H), 2.57(td, J=8.4, 12.5 Hz), 2.06(td, J=8.4 12.5 HZ, 2H); 31P NMR (CDCI3) 33.3 (s); 13C NMR (CDCI3) 172.3, 52.3(d, J=6.5 Hz), 51.8, 27.0(d, J=4.1Hz), 20.8, 18.9.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
36.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
70%

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